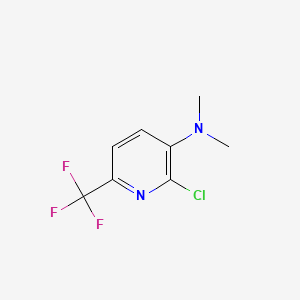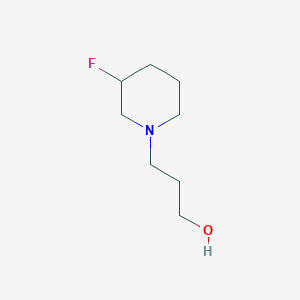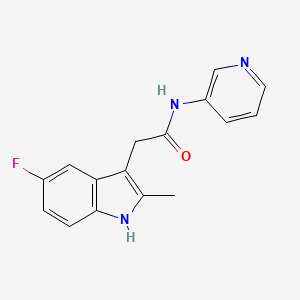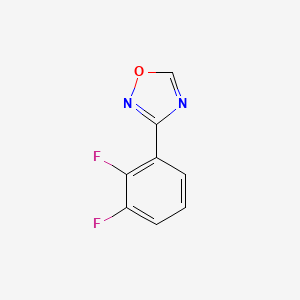![molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is a complex organic compound characterized by its unique bipiperidinylidene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione typically involves the following steps:
Formation of the Bipiperidinylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidinylidene core.
Oxidation: The final step involves the oxidation of the intermediate to form the trione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trione structure, potentially leading to the formation of diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Diols or other reduced derivatives.
Substitution Products: Compounds with substituted benzyl groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing inhibitors or activators.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can be influenced by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-dione: Similar structure but lacks one oxygen atom.
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-tetraone: Contains an additional oxygen atom compared to the trione.
Uniqueness: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is unique due to its specific trione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2 |
InChI-Schlüssel |
KSXDVIMGGTUSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12453863.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)



![2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12453904.png)
![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)


